

"4-(4-Benzylpiperazin-1-yl)benzaldehyde"

molecular weight

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Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

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An In-Depth Technical Guide to **4-(4-Benzylpiperazin-1-yl)benzaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical intermediates. These building blocks serve as foundational scaffolds for constructing complex molecules with tailored pharmacological profiles. Among these, **4-(4-Benzylpiperazin-1-yl)benzaldehyde** has emerged as a compound of significant interest. Its unique structure, combining a reactive benzaldehyde moiety with the pharmacologically relevant benzylpiperazine scaffold, makes it a valuable precursor in the synthesis of a wide array of biologically active compounds.^{[1][2]} This guide provides a comprehensive technical overview of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, detailing its physicochemical properties, synthesis methodologies, and its pivotal role in contemporary drug discovery and development for researchers, scientists, and professionals in the field.

Core Molecular and Physicochemical Properties

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a solid organic compound characterized by the fusion of a benzylpiperazine group to a benzaldehyde ring via a nitrogen atom. This structure is fundamental to its utility as a chemical intermediate.

Key Identifiers and Molecular Data

A summary of the essential quantitative data for **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is presented below. This data is critical for reaction planning, analytical characterization, and regulatory documentation.

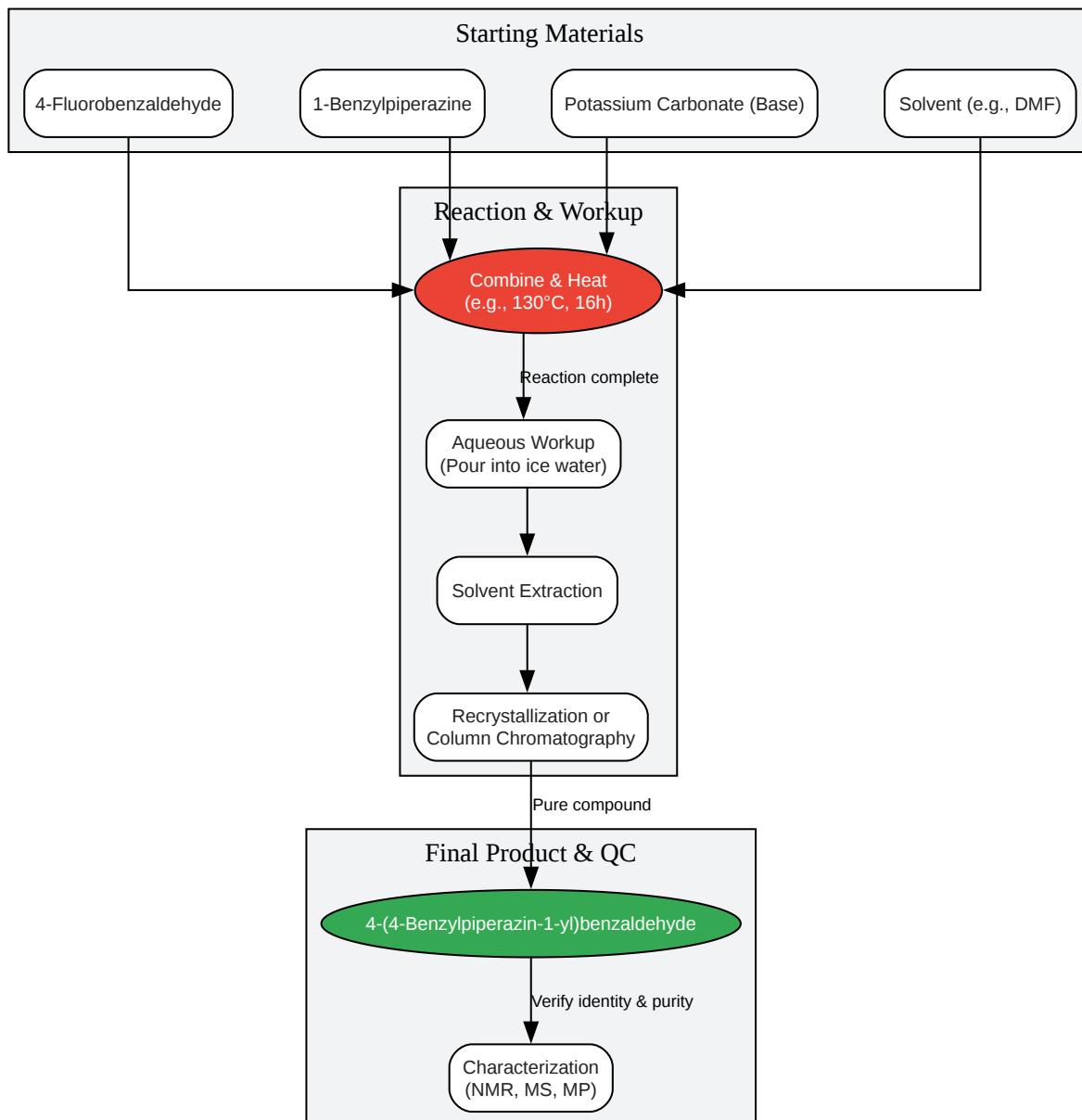
Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₀ N ₂ O	[3][4][5]
Molecular Weight	280.36 g/mol	[4]
	280.37 g/mol	[3][5]
CAS Number	166438-88-6	[3][5]
Physical Form	Solid	[4]
Melting Point	73-75 °C	[3]
InChI Key	JDWZUVQRUPAVPK-UHFFFAOYSA-N	[4]
SMILES String	O=C([H])C1=CC=C(N2CCN(C3=CC=CC=C3)CC2)C=C1	[4]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction lies in the activation of the aromatic ring by an electron-withdrawing group (the aldehyde) and the presence of a good leaving group (typically a halogen).

General Synthesis Workflow

The diagram below illustrates the logical flow of a standard synthesis protocol, from starting materials to the final purified product.



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Caption: Workflow for the synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from analogous synthetic procedures for similar piperazine-substituted benzaldehydes.^[6] The self-validating nature of this protocol is ensured by the in-process checks and final analytical verification.

Materials:

- 4-Fluorobenzaldehyde
- 1-Benzylpiperazine
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Ice water

Procedure:

- Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and 1-benzylpiperazine (2.0 eq). The use of excess benzylpiperazine helps to drive the reaction to completion.
- Heating: Stir the reaction mixture vigorously and heat to 130 °C for 16 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
- Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This step quenches the reaction and precipitates the crude product, which has lower solubility in water.

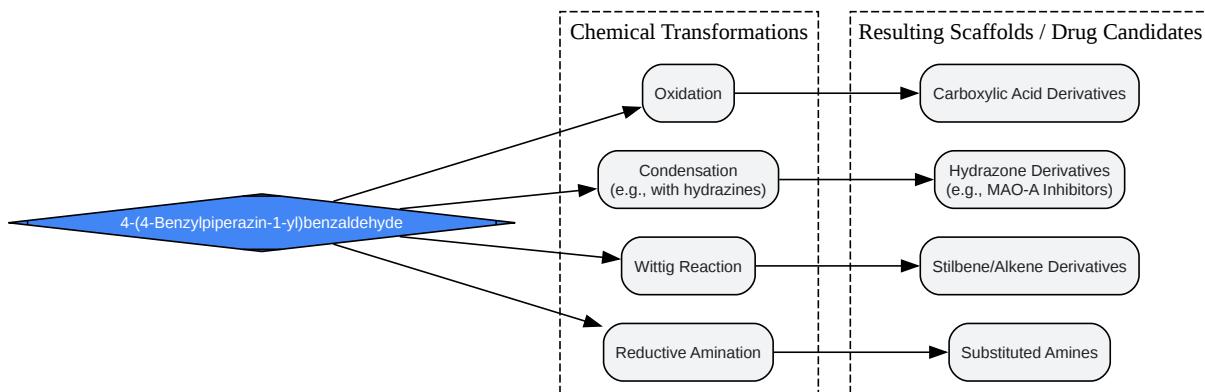
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
- **Extraction (Alternative to Filtration if Oily):** If a solid does not precipitate, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with water and then with brine to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain the final, pure **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.
- **Verification:** Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** lies in its role as a versatile scaffold for synthesizing potential therapeutic agents. The benzylpiperazine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS).^{[7][8][9]} The aldehyde group serves as a reactive handle for further molecular elaboration.

Role as a Synthetic Intermediate

The logical relationship between the parent compound and its derivatives is illustrated below, showcasing its utility in building a diverse chemical library.

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Caption: Synthetic utility of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Target-Specific Applications

- Sigma-1 (σ_1) Receptor Ligands: The benzylpiperazine core is a privileged scaffold for ligands of the sigma-1 receptor, a unique intracellular chaperone protein implicated in neurological disorders. By modifying the aldehyde group, researchers have developed potent and selective sigma-1 ligands for potential use in treating neuropathic pain and neurodegenerative diseases.[7]
- Monoamine Oxidase (MAO) Inhibitors: The aldehyde can be condensed with hydrazines to form thiazolylhydrazone derivatives. Studies have shown that compounds derived from similar piperazine benzaldehydes can act as selective MAO-A inhibitors, which are targets for antidepressant therapies.[10]
- General CNS Agents: Piperazine derivatives have a long history in CNS drug development, including antipsychotics and antidepressants.[8][9] This aldehyde provides a direct route to expand the chemical space around this well-validated pharmacophore.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. Expected proton signals would include aromatic protons from both the benzaldehyde and benzyl rings, distinct signals for the piperazine ring protons, and the characteristic aldehyde proton singlet (typically δ 9-10 ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ($[\text{M}+\text{H}]^+$).
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, most notably the strong carbonyl ($\text{C}=\text{O}$) stretch of the aldehyde at approximately 1700 cm^{-1} .

Conclusion

4-(4-Benzylpiperazin-1-yl)benzaldehyde is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis, combined with the dual functionality of a reactive aldehyde and a potent pharmacophore, provides medicinal chemists with a reliable and versatile platform for creating novel compounds targeting complex diseases. As research continues to uncover the therapeutic potential of benzylpiperazine derivatives, the importance of high-quality intermediates like this one will undoubtedly grow, solidifying its place as a cornerstone in the development of next-generation therapeutics.

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